4-(2,3-Dichlorophenyl)butan-2-ol

Description

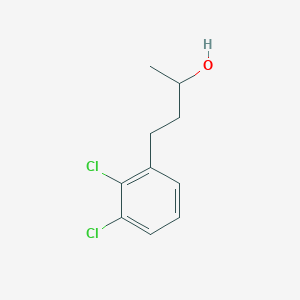

4-(2,3-Dichlorophenyl)butan-2-ol (CAS: 1341106-15-7) is a halogenated secondary alcohol featuring a 2,3-dichlorophenyl group attached to a four-carbon chain with a hydroxyl group at the second position. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly dopamine receptor ligands. Its structure allows for versatile modifications, making it a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry .

Properties

Molecular Formula |

C10H12Cl2O |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

4-(2,3-dichlorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3 |

InChI Key |

IVNVBOOXQXPBSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C(=CC=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2,3-Dichlorophenyl)butan-2-one or 4-(2,3-Dichlorophenyl)butanoic acid.

Reduction: Formation of 4-(2,3-Dichlorophenyl)butane.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2,3-Dichlorophenyl)butan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Butan-2-ol Derivatives

Table 1: Physicochemical Properties of Halogenated Butan-2-ol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents on Phenyl Group |

|---|---|---|---|---|

| 4-(2,3-Dichlorophenyl)butan-2-ol | 1341106-15-7 | C₁₀H₁₂Cl₂O | 219.11 | 2-Cl, 3-Cl |

| 2-(3-Chloro-4-fluorophenyl)butan-2-ol | 1379366-86-5 | C₁₀H₁₂ClFO | 202.65 | 3-Cl, 4-F |

| 2-(4-Chlorophenyl)butan-2-ol | 3947-53-3 | C₁₀H₁₃ClO | 184.67 | 4-Cl |

Key Observations :

- Halogen Position and Quantity: The 2,3-dichloro substitution in this compound increases molecular weight and lipophilicity compared to mono-halogenated analogs like 2-(4-chlorophenyl)butan-2-ol. This enhances membrane permeability, critical for central nervous system (CNS) drug candidates .

- Impact on Receptor Binding: Evidence from dopamine D3 receptor studies shows that dichlorophenyl derivatives exhibit higher receptor affinity than mono-halogenated or fluorinated analogs. For example, piperazine derivatives with 2,3-dichlorophenyl groups demonstrated superior D3R selectivity (Ki = 1.12 nM) compared to 2-methoxyphenyl analogs (Ki = 16.6 nM) .

Piperazine-Linked Derivatives

Table 2: Pharmacological Profiles of Piperazine Derivatives

| Compound Name | Substituents on Piperazine | Linker Structure | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D3R/D2R) |

|---|---|---|---|---|---|

| 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-2-ol | 2,3-diCl-phenyl | -CH₂CH(OH)CH₂- | 1.12 | 16.6 | ~15-fold |

| 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-2-ol | 2-OCH₃-phenyl | -CH₂CH(OH)CH₂- | 16.6 | 120 | ~7-fold |

| Aripiprazole (ABILIFY®) | 2,3-diCl-phenyl | -CH₂CH₂O- (butoxy) | 0.9 | 1.8 | ~2-fold |

Key Observations :

- Role of Dichlorophenyl Group : The 2,3-dichlorophenyl moiety significantly enhances D3R binding affinity. For instance, (R)-4-(2,3-dichlorophenyl)piperazin-1-yl derivatives showed partial agonism (Emax = 57.3%) compared to unsubstituted phenyl analogs, which had negligible activity .

- Linker Modifications : Replacing the hydroxyl group in butan-2-ol with an ether (e.g., aripiprazole’s butoxy chain) alters pharmacokinetics. Aripiprazole’s extended chain improves oral bioavailability but reduces selectivity due to interactions with D2R .

Stereochemical and Functional Group Variations

Table 3: Impact of Stereochemistry and Functional Groups

| Compound Name | Stereochemistry | Functional Groups | Efficacy (Emax, %) |

|---|---|---|---|

| (R)-4-(2,3-Dichlorophenyl)butan-2-ol | R-configuration | -OH | 14.9 |

| (S)-4-(2,3-Dichlorophenyl)butan-2-ol | S-configuration | -OH | 57.3 |

| 4-Azido-1-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol | N/A | -N₃ | Inactive |

Key Observations :

- Stereoselectivity : The (S)-enantiomer of this compound derivatives exhibits 3.8-fold higher D3R partial agonism than the (R)-form, highlighting the critical role of chirality in efficacy .

- Functional Group Effects : Azide substitution (e.g., compound 15 in ) abolishes receptor activity, whereas hydroxyl groups facilitate hydrogen bonding with receptor residues, enhancing binding .

Biological Activity

4-(2,3-Dichlorophenyl)butan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. Understanding its mechanisms of action, efficacy, and safety profiles is crucial for its application in various fields, including medicinal chemistry and environmental science.

- Molecular Formula : C10H12Cl2O

- Molecular Weight : 219.11 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Studies suggest that the compound may exhibit:

- Antimicrobial Activity : Preliminary studies indicate that it can inhibit the growth of certain bacterial strains, suggesting potential as an antibacterial agent.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms require further elucidation.

- Neuroactive Effects : Some research points towards its involvement in neuropharmacological activities, possibly affecting neurotransmitter systems.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Neuroactive | Potential effects on neurotransmission |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. This suggests that the compound could be a candidate for developing new antibacterial agents.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures. This effect was linked to the inhibition of NF-kB signaling pathways, indicating a potential mechanism for its anti-inflammatory action.

Case Study 3: Neuropharmacological Effects

Research exploring the neuroactive properties found that administration of this compound in rodent models resulted in altered behavior patterns consistent with anxiolytic effects. The compound appeared to enhance GABAergic transmission, suggesting potential therapeutic applications in anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.